[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Overview
Description
[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is a complex organic compound characterized by its unique structure, which includes both pyrazole and phenoxy groups
Scientific Research Applications
Chemistry
In chemistry, [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. This can lead to the inhibition or activation of various biochemical pathways, ultimately resulting in the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and phenoxy-substituted molecules. Examples include:
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine
- 4-Isopropylphenol
- 1-(4-Isopropylphenoxy)-3-methyl-1H-pyrazole
Uniqueness
What sets [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE apart is its combination of difluoromethyl, hydroxy, and phenoxy groups within a single molecule. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-[1-[(4-propan-2-ylphenoxy)methyl]pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3/c1-12(2)14-4-6-15(7-5-14)28-11-24-9-8-16(23-24)17(26)25-19(27,18(20)21)10-13(3)22-25/h4-9,12,18,27H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUGXDUOQXGLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C=C2)COC3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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